![molecular formula C15H24BrN3O3S2 B2665287 4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide CAS No. 1235137-01-5](/img/structure/B2665287.png)
4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
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Description
4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H24BrN3O3S2 and its molecular weight is 438.4. The purity is usually 95%.
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Scientific Research Applications
Applications in N-heterocycle Synthesis
Chiral Sulfinamides in Asymmetric Synthesis : Chiral sulfinamides, notably tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology is particularly effective for generating structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are crucial motifs in many natural products and therapeutic agents. The review by Philip et al. (2020) highlights these applications, underscoring the significance of sulfinamide-mediated asymmetric synthesis in accessing a wide array of biologically relevant structures R. Philip, S. Radhika, P. Saranya, & G. Anilkumar, 2020.
Sulfonamides in Drug Development
Sulfonamides as Therapeutic Agents : The sulfonamide group is a staple in pharmaceutical chemistry, contributing to a wide range of clinically used drugs across various therapeutic categories. Carta et al. (2012) review the evolution of sulfonamides in drug development, from diuretics and carbonic anhydrase inhibitors to novel anticancer and kinase inhibitor drugs. This review emphasizes the adaptability of the sulfonamide moiety in addressing diverse therapeutic targets, including its role in emerging drugs like pazopanib, a multi-targeted receptor tyrosine kinase inhibitor F. Carta, A. Scozzafava, & C. Supuran, 2012.
Sulfonamide Inhibitors
Broad-Spectrum Inhibitory Activity : Gulcin and Taslimi (2018) provide an overview of sulfonamide compounds' significance as inhibitors against a wide range of enzymes and targets, highlighting their roles in treating bacterial infections and other conditions. This review underscores the primary sulfonamides' enduring importance in generating valuable drugs and drug candidates, including those with antiviral, anticancer, and anti-inflammatory activities I. Gulcin & Parham Taslimi, 2018.
Environmental and Health Impacts
Degradation and Toxicity Studies : The environmental persistence and potential health impacts of sulfonamide antibiotics, as detailed by Liu and Avendaño (2013), illustrate the broader context of sulfonamide research. Their review on microbial degradation pathways and the environmental fate of these compounds provides essential insights into managing and mitigating the risks associated with widespread sulfonamide use Jinxia Liu & Sandra Mejia Avendaño, 2013.
properties
IUPAC Name |
4-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]-N-tert-butylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrN3O3S2/c1-15(2,3)18-14(20)19-8-6-11(7-9-19)10-17-24(21,22)13-5-4-12(16)23-13/h4-5,11,17H,6-10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXJJYHYSJUFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide |
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